1-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a structurally complex design, combining a pyrazolo[3,4-b]pyridine core with a 4-fluorophenyl group, a furan-2-yl substituent, and a 5-oxopyrrolidine-3-carboxamide moiety. The pyrazolo-pyridine scaffold is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and central nervous system targeting . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the furan-2-yl substituent may contribute to π-π stacking interactions in receptor binding . The 5-oxopyrrolidine-3-carboxamide segment is a common pharmacophore in protease inhibitors and neuroactive agents .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c1-27-21-19(15(10-17(29)24-21)16-3-2-8-32-16)20(26-27)25-22(31)12-9-18(30)28(11-12)14-6-4-13(23)5-7-14/h2-8,12,15H,9-11H2,1H3,(H,24,29)(H,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCCCFRGRIYFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 1-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide , identified by its complex structure and specific functional groups, has garnered attention for its potential applications in various scientific fields. This article delves into its applications, particularly in medicinal chemistry, biological research, and material science.
Structural Insights
The compound features a fluorophenyl group, a furan moiety, and a pyrazolo-pyridine structure, which are known to enhance biological activity and solubility. The presence of these functional groups suggests potential interactions with biological targets.
Medicinal Chemistry
The compound's structural attributes make it a candidate for drug development. Research indicates that derivatives of similar compounds exhibit significant pharmacological activities:
- Antitumor Activity : Studies have shown that compounds with pyrazolo-pyridine structures can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines with promising results .
- Anti-inflammatory Properties : The incorporation of furan and fluorophenyl groups has been linked to anti-inflammatory effects in preclinical models. These compounds modulate inflammatory pathways, potentially serving as therapeutic agents for conditions like arthritis .
Biological Research
The compound's unique structure allows it to interact with specific biological targets:
- Enzyme Inhibition : The design of this compound suggests potential as an inhibitor for enzymes involved in metabolic pathways. For example, studies on similar compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes .
- Receptor Modulation : The presence of the fluorophenyl group may enhance binding affinity to certain receptors, making it a candidate for further investigation in receptor-targeted therapies.
Material Science
Beyond biological applications, the compound could be explored for use in advanced materials:
- Chiral Materials : Compounds with similar frameworks have been utilized in the synthesis of chiral materials used in LCDs (liquid crystal displays) and other optoelectronic applications .
Case Study 1: Anticancer Activity
In a study published by MDPI, a series of pyrazolo-pyridine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds similar to the target compound exhibited IC50 values in the low micromolar range against various cancer cell lines . This highlights the potential of the target compound as a lead structure for anticancer drug development.
Case Study 2: Anti-inflammatory Effects
Research focusing on the anti-inflammatory properties of structurally related compounds demonstrated significant reduction in inflammatory markers in vitro and in vivo models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines through modulation of NF-kB signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, substituents, and available data for the target compound and its analogs:
Research Findings and Structural Insights
Pyrazolo-Pyridine vs. Pyrazolo[3,4-d]pyrimidine :
- The pyrazolo[3,4-b]pyridine core in the target compound differs from the pyrazolo[3,4-d]pyrimidine in . The latter’s extended π-system may enhance DNA intercalation, while the former’s fused pyridine ring could improve kinase selectivity .
Furan-2-yl vs. Thiadiazole/Pyridinyl Substituents :
- The furan-2-yl group (target compound, ) offers electron-rich aromaticity for hydrogen bonding, whereas thiadiazole () introduces sulfur-based hydrophobicity. Pyridinyl substituents () may enhance solubility via nitrogen lone pairs .
Fluorophenyl Group Prevalence :
- The 4-fluorophenyl moiety is recurrent across analogs (Evidences 1, 4, 6, 8), suggesting its role in enhancing binding affinity through halogen bonding and metabolic stability .
Pyrrolidine-3-Carboxamide Pharmacophore :
- This motif (target compound, Evidences 3, 4, 8) is associated with protease inhibition (e.g., thrombin, Factor Xa) and neurokinin receptor modulation. The 5-oxo group may stabilize conformational rigidity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity yields of the compound, particularly in forming the pyrazolo[3,4-b]pyridine core?
- Methodological Answer : The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclocondensation reactions using substituted hydrazines and β-ketoesters. Solvent selection (e.g., ethanol or DMF) and temperature control (80–120°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity. Cyclization of carboxamido linkers to stabilize the bicyclic structure, as demonstrated in related pyrazolo-pyridines, can enhance synthetic efficiency .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer : Use a combination of - and -NMR to confirm regiochemistry of the pyrazolo-pyridine and pyrrolidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity (>95%) should be confirmed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Conflicting data (e.g., unexpected peaks in HPLC) require re-examination of reaction stoichiometry or solvent impurities .
Advanced Research Questions
Q. How can computational modeling guide the optimization of the compound’s pharmacokinetic profile?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins by analyzing interactions between the fluorophenyl group and hydrophobic pockets. Density Functional Theory (DFT) calculations assess electronic effects of the furan substituent on metabolic stability. ADMET predictors (e.g., SwissADME) evaluate logP, solubility, and cytochrome P450 interactions to prioritize derivatives with reduced hepatic clearance .
Q. What experimental designs resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro permeability with in vivo absorption. Pharmacokinetic studies in rodent models (plasma sampling at 0–24h) quantify bioavailability and metabolite formation. If in vivo efficacy lags despite good permeability, investigate off-target binding via proteome-wide affinity profiling or adjust formulation (e.g., lipid nanoparticles) to enhance tissue penetration .
Q. How can structure-activity relationship (SAR) studies balance potency and toxicity for this compound?
- Methodological Answer : Synthesize analogs with modified pyrrolidine carboxamide groups (e.g., replacing methyl with ethyl) to assess steric effects on target engagement. Test cytotoxicity in primary hepatocytes and compare IC values across cell lines. For compounds showing high potency but toxicity (e.g., GI effects), introduce polar substituents (e.g., hydroxyl groups) to improve solubility and reduce off-target interactions .
Data Analysis and Optimization
Q. What statistical approaches optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to screen variables (e.g., catalyst loading, temperature). Response surface methodology (RSM) identifies optimal conditions (e.g., 10 mol% catalyst, 100°C, 12h) to maximize yield while minimizing impurities. Contradictory results between small- and large-scale batches may arise from heat transfer inefficiencies, requiring CFD modeling to refine stirring rates .
Q. How should researchers address batch-to-batch variability in biological activity?
- Methodological Answer : Perform LC-MS to confirm consistent impurity profiles. Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) to verify bioactivity. If variability persists, investigate crystal polymorphism via X-ray diffraction or DSC, as solid-state forms can alter dissolution rates and bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
